

# Spectroscopic data (NMR, IR, Mass Spec) of Atrolactamide

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## Compound of Interest

Compound Name: Atrolactamide

Cat. No.: B1665311

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## Spectroscopic Data of Atrolactamide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Atrolactamide** (2-hydroxy-2-phenylpropanamide) is a chiral organic compound with potential applications in medicinal chemistry and organic synthesis. The structural elucidation and purity assessment of **atrolactamide** are critically dependent on a thorough analysis of its spectroscopic data. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **atrolactamide**. Detailed experimental protocols for acquiring this data are also presented, along with a logical workflow for its spectroscopic analysis.

### Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of **atrolactamide**. These values are predicted based on the analysis of similar compounds and established principles of spectroscopy.

Table 1:  $^1\text{H}$  NMR Spectral Data for **Atrolactamide** (Predicted)

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-CH <sub>3</sub>	~1.6	Singlet	N/A	3H
-OH	Variable (broad)	Singlet	N/A	1H
-NH <sub>2</sub>	Variable (broad)	Singlet	N/A	2H
Aromatic-H (ortho)	~7.5	Doublet	~7-8	2H
Aromatic-H (meta)	~7.3	Triplet	~7-8	2H
Aromatic-H (para)	~7.2	Triplet	~7-8	1H

Table 2: <sup>13</sup>C NMR Spectral Data for **Atrolactamide** (Predicted)

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
-CH <sub>3</sub>	~25
Quaternary -C-OH	~75
C=O (Amide)	~175
Aromatic-C (para)	~125
Aromatic-C (ortho)	~127
Aromatic-C (meta)	~128
Aromatic-C (ipso)	~140

Table 3: IR Spectral Data for **Atrolactamide** (Predicted)

Functional Group	Vibrational Mode	Expected Absorption Range (cm <sup>-1</sup> )
O-H (Alcohol)	Stretching	3500 - 3200 (broad)
N-H (Amide)	Stretching	3400 - 3100 (two bands)
C-H (Aromatic)	Stretching	3100 - 3000
C-H (Aliphatic)	Stretching	3000 - 2850
C=O (Amide I)	Stretching	1680 - 1630
N-H (Amide II)	Bending	1640 - 1550
C-O (Alcohol)	Stretching	1260 - 1050

Table 4: Mass Spectrometry Data for **Atrolactamide** (Predicted)

Ion	m/z (Predicted)	Description
[M] <sup>+</sup>	165.07898	Molecular Ion
[M-CH <sub>3</sub> ] <sup>+</sup>	150.05549	Loss of a methyl group
[M-CONH <sub>2</sub> ] <sup>+</sup>	121.06533	Loss of the amide group
[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>	105.03348	Benzoyl cation
[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	77.03913	Phenyl cation

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize **atrolactamide**.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure and assess purity by identifying and quantifying the signals of **atrolactamide**.
- Methodology (<sup>1</sup>H and <sup>13</sup>C NMR):

- Sample Preparation: Accurately weigh approximately 10-20 mg of **atrolactamide** into a clean vial. Dissolve the sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Internal Standard: For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane - TMS for chemical shift referencing).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz (or higher) spectrometer.
- Instrument Parameters:
  - Pulse Program: Standard 90° pulse for <sup>1</sup>H, and a proton-decoupled pulse program for <sup>13</sup>C.
  - Acquisition Time: Typically 2-4 seconds for <sup>1</sup>H and 1-2 seconds for <sup>13</sup>C.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 8-16 for <sup>1</sup>H, and 128 or more for <sup>13</sup>C to achieve adequate signal-to-noise.
  - Temperature: 298 K.
- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the peaks in the <sup>1</sup>H spectrum.

## 2. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the **atrolactamide** molecule.
- Methodology (Attenuated Total Reflectance - ATR):
  - Sample Preparation: Place a small amount of the solid **atrolactamide** sample directly onto the ATR crystal.
  - Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum.

- Instrument Parameters:

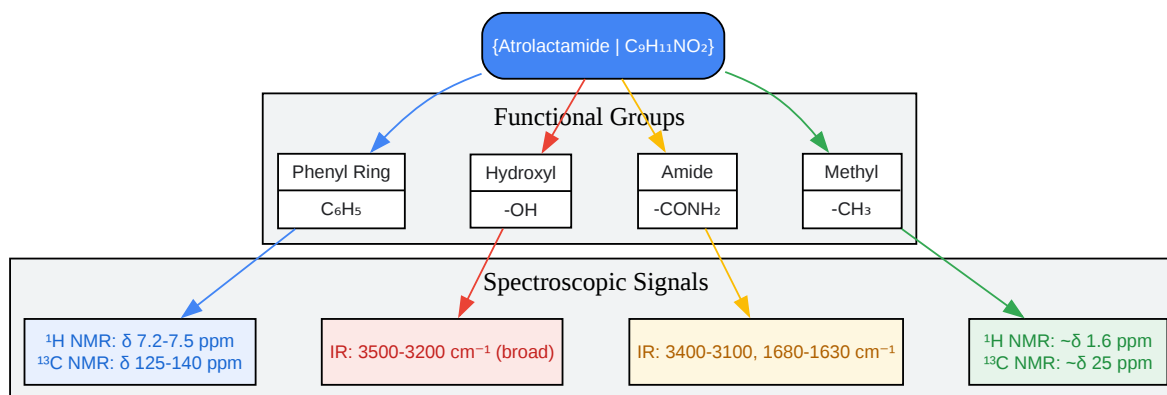
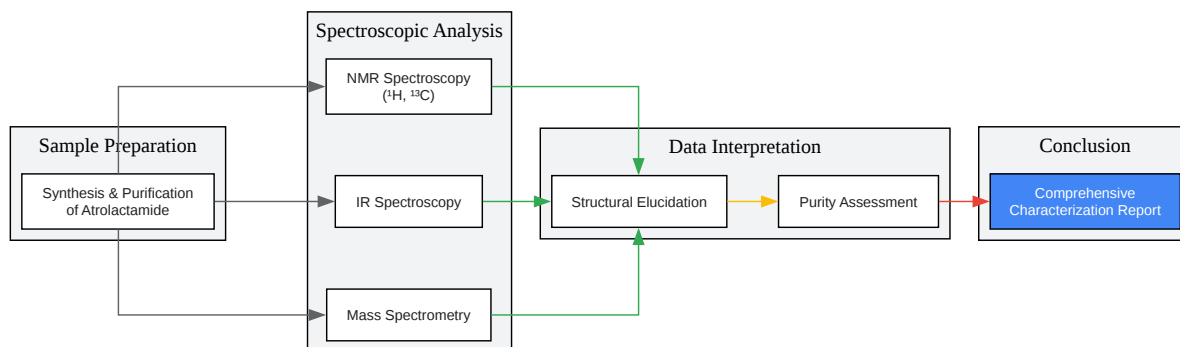
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

### 3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of **atrolactamide**.
- Methodology (Electron Ionization - EI):
  - Sample Introduction: Introduce a dilute solution of **atrolactamide** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
  - Ionization: Use a standard electron ionization energy of 70 eV.
  - Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g.,  $m/z$  40-300).
  - Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

## Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows involved in the spectroscopic analysis of **atrolactamide**.



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